2-Chloro-5-fluorocinnamic acid
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Overview
Description
2-Chloro-5-fluorocinnamic acid is an organic compound with the molecular formula C9H6ClFO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorocinnamic acid typically involves the reaction of 2-chlorobenzaldehyde with 5-fluorobenzaldehyde under basic conditions to form the corresponding cinnamic acid derivative. The reaction is often carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction mixture is then heated to facilitate the condensation reaction, followed by acidification to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluorocinnamic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets, thereby influencing its biological effects.
Comparison with Similar Compounds
2-Chlorocinnamic acid: Similar structure but lacks the fluorine atom.
5-Fluorocinnamic acid: Similar structure but lacks the chlorine atom.
2,5-Dichlorocinnamic acid: Contains two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness: 2-Chloro-5-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-chloro-5-fluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXBGSCEKKECO-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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